molecular formula C72H68Cl2N8O28 B021161 Teicoplanin A3-1 CAS No. 93616-27-4

Teicoplanin A3-1

Cat. No.: B021161
CAS No.: 93616-27-4
M. Wt: 1564.2 g/mol
InChI Key: SUFIXUDUKRJOBH-JSMFNTJWSA-N
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Description

Teicoplanin A3-1 is a glycopeptide consisting of a macropolycyclic heptapeptide in which a phenolic hydroxy group has been converted to its alpha-D-mannoside while a secondary alcohol group has been converted to the corresponding 2-acetamido-2-deoxy-beta-D-glucoside. It has a role as a bacterial metabolite. It is a polyol, a glycopeptide, a member of acetamides, a macrocycle, a member of monochlorobenzenes, a polyphenol and an aromatic ether.

Biological Activity

Teicoplanin A3-1 is a glycopeptide antibiotic derived from the fermentation products of Actinoplanes teichomyceticus. It is primarily known for its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

Teicoplanin consists of several closely related components, including T-A2-1 through T-A2-5 and the more polar T-A3-1. The latter is a degradation product formed through the cleavage of lipoaminoglycoside substituents from the parent compound. The unique structure of this compound contributes to its significant antibacterial activity, particularly in overcoming β-lactamase resistance in various pathogenic bacteria .

This compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This action prevents the cross-linking necessary for cell wall integrity, leading to cell lysis and death. The compound's mechanism is similar to that of vancomycin, but with enhanced potency against certain strains .

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : Teicoplanin's pharmacokinetic profile varies significantly among populations, particularly in children. A study indicated that only 30% of pediatric patients achieved therapeutic concentrations (above 10 mg/L) by day four of treatment. The median area under the concentration-time curve (AUC) was reported at 619 mg·h/L, showcasing considerable variability in drug exposure .

Pharmacodynamics : The Minimum Inhibitory Concentration (MIC) for this compound against MRSA typically ranges from 0.5 to 8 mg/L, depending on the strain. Its efficacy is influenced by factors such as the site of infection and local tissue concentrations .

In Vitro Activity

Research has demonstrated that this compound exhibits potent in vitro activity against various Gram-positive pathogens. For instance:

Pathogen MIC (mg/L)
MSSA0.5 - 2
MRSA0.5 - 8
Enterococcus faecalis2 - 16
Coagulase-negative staphylococci (CoNS)0.5 - 4

These values highlight the compound's effectiveness against resistant strains, making it a critical option in treating serious infections .

In Vivo Activity

In vivo studies are still developing; however, initial findings suggest that this compound maintains its antibacterial efficacy in animal models. Notably, pharmacokinetic simulations have indicated that dosing regimens must be carefully monitored to ensure therapeutic levels are achieved in systemic infections .

Clinical Case Studies

Several clinical studies emphasize the importance of this compound in treating resistant infections:

  • Pediatric Cases : A study involving pediatric patients revealed challenges with achieving adequate drug concentrations, leading to clinical failures in some cases. This underscores the necessity for therapeutic drug monitoring in this population .
  • MRSA Infections : In adults with severe MRSA infections, this compound was effective when other treatments failed, demonstrating its role as a last-resort antibiotic .

Properties

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H68Cl2N8O28/c1-24(85)76-55-60(93)58(91)47(22-83)108-71(55)110-63-28-5-9-42(37(74)15-28)106-46-18-30-17-45(57(46)90)105-41-8-2-25(10-36(41)73)11-38-64(96)78-52(29-12-31(86)19-33(13-29)104-43-16-26(3-7-40(43)89)50(75)65(97)77-38)67(99)80-53(30)68(100)79-51-27-4-6-39(88)34(14-27)49-35(54(70(102)103)81-69(101)56(63)82-66(51)98)20-32(87)21-44(49)107-72-62(95)61(94)59(92)48(23-84)109-72/h2-10,12-21,38,47-48,50-56,58-63,71-72,83-84,86-95H,11,22-23,75H2,1H3,(H,76,85)(H,77,97)(H,78,96)(H,79,100)(H,80,99)(H,81,101)(H,82,98)(H,102,103)/t38-,47-,48-,50-,51-,52+,53-,54+,55-,56+,58-,59-,60-,61+,62+,63-,71+,72+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFIXUDUKRJOBH-JSMFNTJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H68Cl2N8O28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872353
Record name Teicoplanin A 3-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1564.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93616-27-4
Record name Teicoplanin a3-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093616274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teicoplanin A 3-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30872353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEICOPLANIN A3-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR8H9JSC9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teicoplanin A3-1
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Teicoplanin A3-1
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Reactant of Route 6
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